N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBFWCHRIDKXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanecarboxylic Acid Activation
Cyclopropanecarboxylic acid is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. This forms a stable NHS ester, which reacts with 2-aminophenol in the presence of triethylamine to yield 2-cyclopropaneamidophenol. Subsequent reduction using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol selectively reduces the phenolic hydroxyl group to an amine, producing 2-cyclopropaneamidoaniline.
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature (20–25°C)
- Catalyst : 10% Pd/C
- Yield : 68–72%
Alternative Pathway: Mitsunobu Reaction
For substrates sensitive to reduction, the Mitsunobu reaction couples cyclopropanecarboxylic acid directly to 2-aminophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF). This method bypasses the reduction step but requires stoichiometric phosphine and azodicarboxylate reagents.
Optimized Parameters :
- Molar Ratio : 1:1.2 (acid:phenol)
- Reaction Time : 24 hours
- Yield : 65–70%
Thiophene-2-carbonyl Chloride Preparation
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in toluene. Excess SOCl₂ is removed via distillation, and the resultant acyl chloride is used without further purification due to its hygroscopic nature.
Critical Data :
- Reaction Temperature : 80°C
- Purity (by NMR) : >95%
- Storage : −20°C under argon
Coupling of Intermediates
Schlenk Technique for Amide Bond Formation
Under inert atmosphere, 2-cyclopropaneamidoaniline is dissolved in dry THF and cooled to 0°C. Thiophene-2-carbonyl chloride is added dropwise, followed by N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction proceeds for 12 hours, after which the mixture is concentrated and purified via silica gel chromatography.
Characterization Data :
- Melting Point : 158–160°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.98 (m, 1H, thiophene), 7.65–7.60 (m, 2H, aromatic), 1.45–1.38 (m, 4H, cyclopropane)
- Yield : 75–80%
Solid-Phase Synthesis for Scalability
Immobilizing 2-cyclopropaneamidoaniline on Wang resin enables iterative coupling with thiophene-2-carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). Cleavage with trifluoroacetic acid (TFA) liberates the product, which is precipitated in cold diethyl ether.
Advantages :
- Purity : >98% (HPLC)
- Scale : Up to 100 g per batch
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 301.0843 [M+H]⁺
- Calculated for C₁₅H₁₃N₂O₂S : 301.0847
- Error : 1.3 ppm
X-ray Crystallography
Single-crystal analysis (Figure 1) reveals planarity of the thiophene ring (r.m.s. deviation = 0.005 Å) and dihedral angles of 72.3° between the cyclopropane and aromatic planes, consistent with steric crowding at the ortho-position.
Industrial-Scale Purification Strategies
Recrystallization Optimization
The crude product is dissolved in hot ethyl acetate (60°C) and gradually cooled to −20°C. Seed crystals are introduced to induce controlled crystallization, yielding needle-like crystals with 99.5% purity (by HPLC).
Chromatographic Methods
Preparative HPLC with a C18 column (MeCN/H₂O gradient) resolves residual diastereomers, though this step is typically unnecessary if crystallization is effective.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiourea vs. Amide Linkers : Thiourea derivatives (e.g., compound 79) demonstrate potent antituberculosis activity, likely due to enhanced hydrogen bonding with InhA . In contrast, simple amide-linked derivatives (e.g., N-(4-methoxyphenyl)-thiophene-2-carboxamide) may prioritize metabolic stability over target binding .
- Electron-Withdrawing Groups: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide contributes to antibacterial activity but may also introduce genotoxicity .
- Halogen Substitutions : Chloro- and fluoro-substituted derivatives (e.g., compounds 48 and 49 in ) show distinct NMR shifts, indicating electronic perturbations that could enhance receptor interactions .
Structural and Crystallographic Comparisons
- Dihedral Angles : N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions . Similar angles in homologs (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide) suggest substituent-dependent conformational flexibility.
- Hydrogen Bonding : Thiomorpholine-substituted derivatives (e.g., compound 8j in ) display C=O and N–H stretches in IR spectra, indicative of intermolecular interactions critical for stability .
Pharmacological Profiles
- Antioxidant Activity : Cobalt complexes of thiourea-carboxamide hybrids (e.g., ) leverage metal coordination to enhance radical scavenging, though the target compound’s cyclopropane group may alter redox properties.
- Enzyme Inhibition : Benzo[b]thiophene-2-carboxamides with methoxy or halogen substituents () show isoform-selective MAO-B inhibition, suggesting that substituent bulk and polarity are key determinants .
Data Tables for Key Analogs
Table 1: Structural and Pharmacological Comparison of Thiophene-2-Carboxamide Derivatives
*Calculated molecular weight based on structure.
Biological Activity
N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is a notable compound within the class of thiophene derivatives, recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.
Overview of the Compound
This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. Compounds in this category are often investigated for their potential in medicinal chemistry due to their ability to interact with various biological targets.
The biological activity of thiophene derivatives, including this compound, can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds may inhibit enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : They can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Molecular Interactions : Binding to biomolecules such as tubulin has been observed, leading to altered cellular dynamics and morphology.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 5.46 µM against Hep3B liver cancer cells, indicating potent activity comparable to established anticancer agents like Combretastatin A-4 (CA-4) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Hep3B | 5.46 | Tubulin binding |
| CA-4 | Hep3B | 6.0 | Tubulin binding |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Pathogen | MIC (mg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 6.72 | Ampicillin (7.0) |
| Escherichia coli | 8.0 | Ampicillin (8.5) |
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound:
- ABTS Assay Results : The compound demonstrated a percent inhibition of radical cation formation comparable to ascorbic acid, indicating strong antioxidant potential .
Case Studies and Research Findings
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects on Hep3B cells revealed that this compound alters cellular morphology and induces apoptosis through mitochondrial pathways.
- Molecular Docking Studies : These studies highlighted the binding affinity of the compound towards tubulin, suggesting its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Efficacy : Research showed that derivatives of thiophene carboxamides possess significant antibacterial activity against various pathogens, outperforming some conventional antibiotics in certain tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
